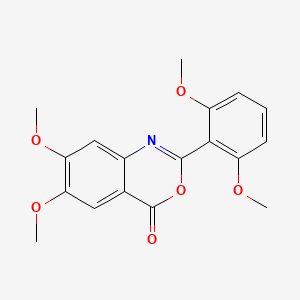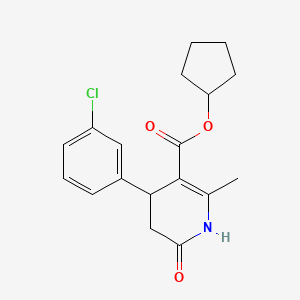![molecular formula C13H22N4O B5599774 1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride](/img/structure/B5599774.png)
1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine dihydrochloride, commonly known as XEN907, is a novel small molecule drug that has been developed for the treatment of neurological disorders. It belongs to the class of compounds called histamine H3 receptor antagonists. The H3 receptor is a G protein-coupled receptor that regulates the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. XEN907 has been shown to improve cognitive function and memory in preclinical studies and is currently being investigated for its potential therapeutic use in a range of neurological disorders.
Wirkmechanismus
XEN907 works by blocking the H3 receptor, which regulates the release of neurotransmitters in the brain. By blocking this receptor, XEN907 increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, memory, and motor control.
Biochemical and Physiological Effects
XEN907 has been shown to have a range of biochemical and physiological effects in preclinical studies. These include:
- Increased release of dopamine, norepinephrine, and acetylcholine
- Improved cognitive function and memory
- Reduced motor deficits
- Neuroprotective effects, reducing oxidative stress and inflammation
- Increased neurogenesis, the formation of new neurons in the brain
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using XEN907 in lab experiments is its specificity for the H3 receptor. This allows researchers to study the effects of blocking this receptor on neurotransmitter release and cognitive function. However, one limitation is that XEN907 is a small molecule drug and may have limited penetration of the blood-brain barrier, which could affect its efficacy in certain neurological disorders.
Zukünftige Richtungen
There are several potential future directions for research on XEN907. These include:
- Clinical trials to investigate its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia
- Studies to investigate its effects on other neurotransmitter systems in the brain
- Development of new analogs of XEN907 with improved pharmacokinetic properties and efficacy in the brain
- Studies to investigate its potential use as a cognitive enhancer in healthy individuals
- Investigation of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis.
In conclusion, XEN907 is a promising small molecule drug that has shown potential for the treatment of neurological disorders. Its mechanism of action involves blocking the H3 receptor, which regulates the release of neurotransmitters in the brain. XEN907 has been shown to improve cognitive function and memory, reduce motor deficits, and have neuroprotective effects. Further research is needed to fully understand its therapeutic potential and to develop new analogs with improved efficacy.
Synthesemethoden
The synthesis of XEN907 involves several steps, starting with the reaction of 2-methyl-1H-imidazole with 3-chloropropanoic acid to form 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. This compound is then reacted with 1,6-diaminohexane to form 1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-azepanamine. The final step involves the formation of the dihydrochloride salt of XEN907.
Wissenschaftliche Forschungsanwendungen
XEN907 has been extensively studied in preclinical models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, XEN907 has been shown to improve cognitive function and memory, reduce motor deficits, and modulate neurotransmitter release. XEN907 has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-(3-aminoazepan-1-yl)-3-(2-methylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-15-6-9-16(11)8-5-13(18)17-7-3-2-4-12(14)10-17/h6,9,12H,2-5,7-8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFWPTXYZLIYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)N2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

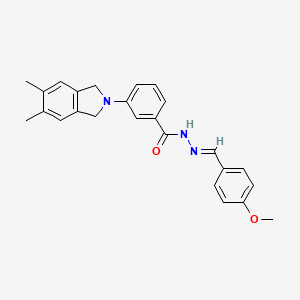

![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)

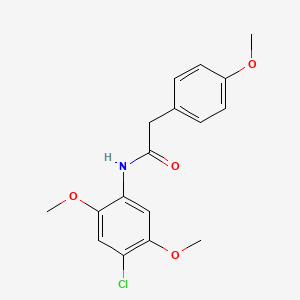
![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)
![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)
![2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599738.png)
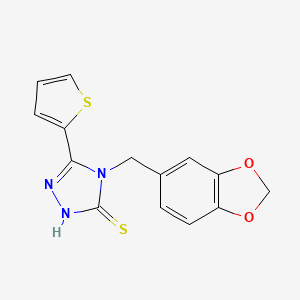
![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)
![1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)
![2,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599762.png)
